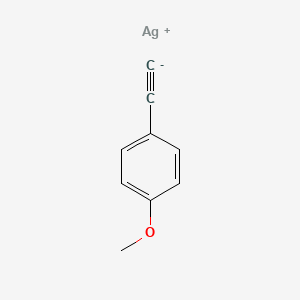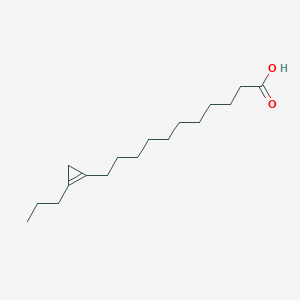
11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid is a chemical compound with a unique structure characterized by a cyclopropene ring and a long undecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations to introduce the undecanoic acid moiety. The reaction conditions often include the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyclopropene ring to a cyclopropane ring.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce cyclopropane derivatives.
Scientific Research Applications
11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropene ring may interact with enzymes or receptors, leading to changes in biological activity. The undecanoic acid chain may also play a role in modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
11-(2-Cyclopenten-1-yl)undecanoic acid: This compound has a similar structure but with a cyclopentene ring instead of a cyclopropene ring.
Undecanoic acid: A simpler compound with only the undecanoic acid chain and no cyclopropene ring.
Uniqueness
11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid is unique due to its cyclopropene ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
125332-53-8 |
|---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
11-(2-propylcyclopropen-1-yl)undecanoic acid |
InChI |
InChI=1S/C17H30O2/c1-2-11-15-14-16(15)12-9-7-5-3-4-6-8-10-13-17(18)19/h2-14H2,1H3,(H,18,19) |
InChI Key |
OTTVZEIDBFCAGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C1)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


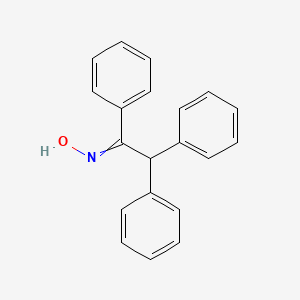
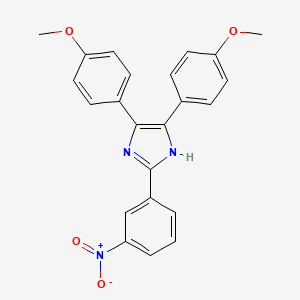
![3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine](/img/structure/B14302632.png)
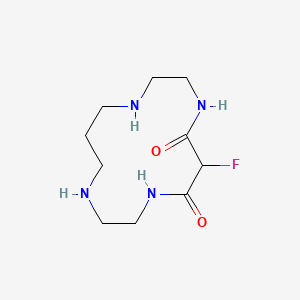

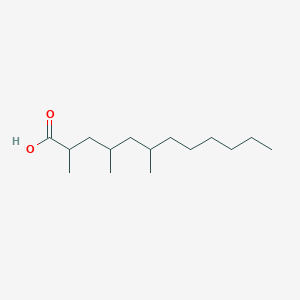
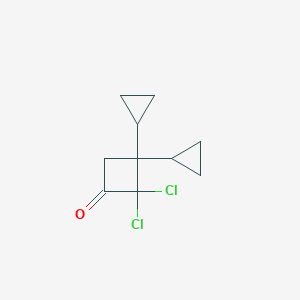
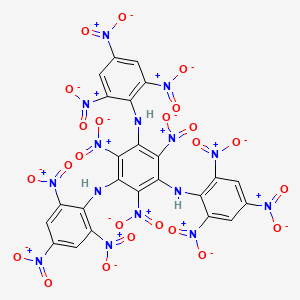
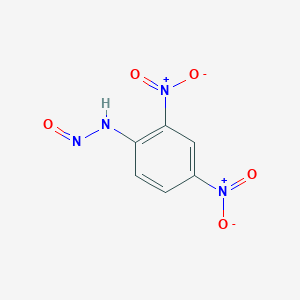

![N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine](/img/structure/B14302694.png)
![4-Methylphenyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B14302705.png)
![5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14302713.png)
